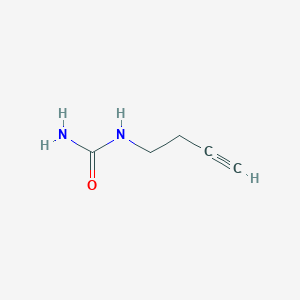

(But-3-yn-1-yl)urea

Description

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Structure

3D Structure

Properties

IUPAC Name |

but-3-ynylurea | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C5H8N2O/c1-2-3-4-7-5(6)8/h1H,3-4H2,(H3,6,7,8) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

BDECZLPVYUSXBL-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C#CCCNC(=O)N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C5H8N2O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

112.13 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Foundational & Exploratory

The Role of the Urea Functional Group in Molecular Interactions: A Technical Guide for Drug Discovery and Molecular Engineering

Abstract

The urea functional group, characterized by a carbonyl flanked by two amino groups, is a cornerstone in molecular design due to its exceptional capacity for forming robust and directional molecular interactions. Its ability to act as both a hydrogen bond donor and acceptor, often in a bidentate fashion, makes it a privileged motif in medicinal chemistry, supramolecular assembly, and materials science. This technical guide provides an in-depth exploration of the fundamental interactions mediated by the urea group, including hydrogen bonding, π-interactions, and anion recognition. It presents quantitative data on these interactions, details key experimental protocols for their characterization, and visualizes the complex relationships and pathways where urea-containing molecules play a critical role. This document is intended for researchers, scientists, and drug development professionals seeking a comprehensive understanding of how to leverage the unique properties of the urea functional group in molecular design and engineering.

Introduction

The urea moiety, with the chemical formula CO(NH₂)₂, is the diamide of carbonic acid.[1] While first synthesized from inorganic precursors by Friedrich Wöhler in 1828, its true significance lies in the versatile and powerful non-covalent interactions it facilitates.[1] In medicinal chemistry, numerous clinically approved drugs incorporate the urea functionality to establish critical interactions with biological targets, thereby modulating their function.[2][3] In supramolecular chemistry, urea is a highly valued "synthon" used to construct complex, self-assembling architectures like gels, polymers, and capsules through predictable hydrogen bonding patterns.[4][5]

The functionality's power stems from its distinct structural and electronic properties. The carbon atom is sp² hybridized, and the molecule is planar in the solid state, which facilitates organized packing in crystal lattices.[1] The two N-H groups act as potent hydrogen bond donors, while the carbonyl oxygen serves as a strong hydrogen bond acceptor.[6] This dual nature allows for the formation of multiple, stable hydrogen bonds, which are fundamental to its role in molecular recognition.[2]

Fundamental Molecular Interactions of the Urea Group

The bioactivity and structural roles of urea derivatives are governed by a combination of powerful non-covalent forces.

Hydrogen Bonding

Hydrogen bonding is the most critical interaction involving the urea moiety. The two polarized N-H groups and the Lewis basic carbonyl oxygen allow a single urea group to participate in up to four hydrogen bonds.

-

Donor-Acceptor Duality : The urea group can simultaneously donate two hydrogen bonds and accept hydrogen bonds via its carbonyl oxygen. This is crucial for its high solubility in water, where it engages in extensive hydrogen bonding with water molecules.[1][6]

-

Bidentate Interactions : A key feature is its ability to form two simultaneous hydrogen bonds to a single molecule, a "bidentate" or "bifurcated" interaction. This chelate-like effect significantly enhances binding affinity and specificity compared to monodentate interactions. This is a recurring motif in both drug-receptor complexes and supramolecular assemblies.[7][8]

-

Self-Assembly : In non-polar environments, urea groups readily self-associate, forming continuous one-dimensional tapes or ribbons stabilized by a repeating pattern of N-H···O=C hydrogen bonds. This property is the basis for the formation of supramolecular polymers and gels.[4][9]

Aromatic and π-Interactions

While hydrogen bonding is dominant, urea also engages in weaker but significant interactions with aromatic systems. These are primarily driven by dispersion forces.[10]

-

π-Stacking : Urea can form favorable stacking interactions with the π-surfaces of aromatic and heteroaromatic rings, such as the side chains of phenylalanine, tyrosine, and tryptophan in proteins, or with nucleobases in DNA and RNA.[2][10]

-

NH-π Interactions : The polarized N-H groups of urea can interact favorably with the electron-rich face of an aromatic ring, forming an NH-π interaction.[2][10]

Anion Binding

The two proximate and polarized N-H fragments make urea an exceptional motif for the recognition and binding of anions, a field of significant interest for the development of sensors and transporters.[5][8]

-

Chelation of Spherical Anions : The N-H groups can form a "pincer" or "chelate" to bind spherical anions like chloride (Cl⁻) or bromide (Br⁻).[8]

-

Binding of Oxoanions : The parallel arrangement of the N-H donors is perfectly complementary to the geometry of oxoanions, such as carboxylates (RCOO⁻) and phosphates (PO₄³⁻), allowing for the formation of two strong, parallel hydrogen bonds to the oxygen atoms.[8][11]

Quantitative Analysis of Urea-Mediated Interactions

To effectively design molecules, a quantitative understanding of the properties and interaction energies associated with the urea group is essential.

Table 1: Physicochemical Properties of Urea

| Property | Value | Reference |

|---|---|---|

| Chemical Formula | CO(NH₂)₂ | [1] |

| Molar Mass | 60.06 g/mol | N/A |

| Appearance | Colorless, odorless solid | [1] |

| Melting Point | ~133-135 °C (decomposes) | [12] |

| Water Solubility | 1079 g/L at 20 °C (Highly Soluble) | [1] |

| pKb | 13.9 |[1] |

Table 2: Interaction Energies of Diaryl Urea Moieties with Protein Residues (Computational Data)

| Interaction Type | Interacting Group | Energy Range (kcal/mol) | Average Energy (kcal/mol) | Reference |

|---|---|---|---|---|

| CH-π | Diaryl Urea Moiety | -0.4 to -2.4 | -1.0 | [13] |

| CH-π | R Group on Urea | -0.7 to -2.9 | -1.6 | [13] |

| π-π Stacking | Diaryl Urea Moiety | -0.2 to -3.4 | -1.9 | [13] |

| π-π Stacking | R Group on Urea | -1.5 to -3.2 | -2.2 | [13] |

| Cation-π | Diaryl Urea Moiety | 0.2 to -11.4 | -5.9 |[13] |

Table 3: Binding Affinities of Urea-Based Kinase Inhibitors

| Compound | Target Kinase | IC₅₀ Value | Reference |

|---|---|---|---|

| Compound 119 | B-RafV600E | 1.23 µM | [2] |

| Compound 119 | C-Raf | 0.566 µM | [2] |

| Compound 120 | B-RafV600E | 316 nM | [2] |

| Compound 120 | C-Raf | 61 nM | [2] |

| LY3009120 | A-Raf | 44 nM | [2] |

| LY3009120 | B-Raf | 31-47 nM | [2] |

| LY3009120 | C-Raf | 42 nM |[2] |

Table 4: Thermodynamic Parameters of Urea Interactions in Aqueous Solution

| Parameter | System | Value | Reference |

|---|---|---|---|

| m-value | DNA Dodecamer Helix Formation | 0.72 - 0.85 kcal mol⁻¹ m⁻¹ | [14][15] |

| Binding Constant (Kb) | Urea-Peptide Group | 0.023 - 0.06 M⁻¹ |[16] |

Applications in Drug Design: Kinase Inhibitors

One of the most successful applications of the urea functional group in drug design is the development of Type II kinase inhibitors. These drugs stabilize the inactive (DFG-out) conformation of the kinase. The diaryl urea motif is critical, with one aryl group occupying the ATP-binding site and the other extending into an adjacent hydrophobic pocket. The urea N-H groups form hallmark hydrogen bonds with the kinase "hinge" region, specifically with the backbone carbonyl of a conserved aspartate and the backbone N-H of a conserved glutamate in the DFG motif.

Sorafenib and Lenvatinib are prominent clinical examples that target the Raf family of kinases, which are central components of the MAPK/ERK signaling pathway. This pathway is frequently dysregulated in cancer, leading to uncontrolled cell proliferation.

Experimental Protocols for Studying Urea Interactions

Characterizing the interactions of urea-containing compounds requires a suite of biophysical and structural techniques.

Isothermal Titration Calorimetry (ITC)

ITC directly measures the heat released or absorbed during a binding event, allowing for the determination of binding affinity (Kd), enthalpy (ΔH), entropy (ΔS), and stoichiometry (n).

Methodology:

-

Sample Preparation: Prepare solutions of the macromolecule (e.g., protein) and the urea-containing ligand in the same matched buffer to minimize heats of dilution. Degas both solutions thoroughly.

-

Instrument Setup: Load the macromolecule into the sample cell and the ligand into the injection syringe of the ITC instrument. Equilibrate the system to the desired temperature.

-

Titration: Perform a series of small, sequential injections of the ligand into the sample cell. A reference cell contains only buffer. The instrument measures the differential power required to maintain zero temperature difference between the cells.

-

Data Analysis: Integrate the heat flow peaks for each injection to obtain the heat change (ΔH) as a function of the molar ratio of ligand to macromolecule.

-

Model Fitting: Fit the resulting binding isotherm to a suitable binding model (e.g., one-site binding) to extract the thermodynamic parameters Kd, ΔH, and n.

Nuclear Magnetic Resonance (NMR) Spectroscopy

¹H NMR titration is a powerful method to study weak to moderate interactions in solution and to identify the specific atoms involved in binding.

Methodology:

-

Sample Preparation: Prepare a stock solution of the host molecule (e.g., an anion receptor) and a highly concentrated stock solution of the guest (e.g., a salt of the anion) in a suitable deuterated solvent.

-

Initial Spectrum: Acquire a high-resolution ¹H NMR spectrum of the host molecule alone.

-

Titration: Add small, precise aliquots of the guest stock solution to the host solution. Acquire a new ¹H NMR spectrum after each addition, ensuring the temperature is kept constant.

-

Data Monitoring: Monitor the chemical shift changes (Δδ) of specific protons on the host molecule, particularly the urea N-H protons, which are highly sensitive to hydrogen bonding.

-

Data Analysis: Plot the change in chemical shift (Δδ) against the guest/host molar ratio. Fit this binding curve to a 1:1 or 1:2 binding model to calculate the association constant (Ka).

X-ray Crystallography

X-ray crystallography provides an atomic-resolution three-dimensional structure of a urea derivative bound to its target, offering definitive proof of the binding mode and visualizing the specific interactions.

Conclusion

The urea functional group is a remarkably versatile and powerful tool in molecular science. Its well-defined geometry and capacity for forming multiple, directional hydrogen bonds make it an ideal building block for creating highly specific and stable molecular complexes. From anchoring drugs into the active sites of enzymes to directing the self-assembly of complex supramolecular materials, the principles governing its interactions are both fundamental and broadly applicable. A thorough understanding of its hydrogen bonding, anion binding, and weaker π-interactions, quantified by experimental and computational methods, is critical for any scientist or researcher aiming to rationally design the next generation of medicines, sensors, and advanced materials.

References

- 1. Urea - Wikipedia [en.wikipedia.org]

- 2. Urea Derivatives in Modern Drug Discovery and Medicinal Chemistry - PMC [pmc.ncbi.nlm.nih.gov]

- 3. Urea Derivatives in Modern Drug Discovery and Medicinal Chemistry [iris.unina.it]

- 4. Urea Derivatives as Functional Molecules: Supramolecular Capsules, Supramolecular Polymers, Supramolecular Gels, Artificial Hosts, and Catalysts - PubMed [pubmed.ncbi.nlm.nih.gov]

- 5. Anion-tuned supramolecular gels: a natural evolution from urea supramolecular chemistry - Chemical Society Reviews (RSC Publishing) [pubs.rsc.org]

- 6. The Molecular Structure and Properties of Urea_Chemicalbook [chemicalbook.com]

- 7. Urea hydrogen-bond donor strengths: bigger is not always better - Physical Chemistry Chemical Physics (RSC Publishing) DOI:10.1039/D4CP04042B [pubs.rsc.org]

- 8. researchgate.net [researchgate.net]

- 9. Soluble supramolecular polymers based on urea compounds - New Journal of Chemistry (RSC Publishing) [pubs.rsc.org]

- 10. Urea-aromatic interactions in biology - PMC [pmc.ncbi.nlm.nih.gov]

- 11. pubs.acs.org [pubs.acs.org]

- 12. youtube.com [youtube.com]

- 13. mdpi.com [mdpi.com]

- 14. Quantifying Functional Group Interactions that Determine Urea Effects on Nucleic Acid Helix Formation - PMC [pmc.ncbi.nlm.nih.gov]

- 15. Quantifying functional group interactions that determine urea effects on nucleic acid helix formation - PubMed [pubmed.ncbi.nlm.nih.gov]

- 16. pubs.acs.org [pubs.acs.org]

Methodological & Application

Application Notes and Protocols: (But-3-yn-1-yl)urea for In Vivo Protein Labeling

For Researchers, Scientists, and Drug Development Professionals

Introduction

(But-3-yn-1-yl)urea is a novel chemical probe designed for in vivo activity-based protein profiling (ABPP). This small molecule contains a urea moiety, a common structural motif in many enzyme inhibitors, which can serve as a recognition element for specific protein targets. It is coupled to a terminal alkyne group, a bioorthogonal handle that allows for the covalent attachment of reporter tags via copper(I)-catalyzed azide-alkyne cycloaddition (CuAAC) or "click chemistry."

This powerful, two-step labeling strategy enables the selective identification, enrichment, and visualization of proteins that interact with the urea-based probe within a complex biological system, including living organisms. By treating cells or animal models with this compound, researchers can covalently label the active sites of target enzymes, providing a snapshot of their functional state. Subsequent click reaction with an azide-functionalized reporter tag (e.g., biotin for affinity purification or a fluorophore for imaging) allows for downstream analysis.

This technology is particularly valuable for:

-

Target Identification and Validation: Discovering the protein targets of urea-based compounds or drugs.

-

Enzyme Activity Profiling: Assessing the functional state of entire enzyme families in various tissues and disease models.

-

Biomarker Discovery: Identifying changes in protein activity associated with disease progression or drug response.

-

In Vivo Imaging: Visualizing the localization and activity of target proteins in living organisms.

These application notes provide a detailed protocol for the use of this compound for in vivo labeling and subsequent proteomic analysis, with a focus on the serine hydrolase enzyme superfamily, a class of enzymes known to be targeted by urea-based inhibitors.

Principle of the Method

The experimental workflow for in vivo protein labeling with this compound is a multi-step process that leverages the principles of activity-based protein profiling and bioorthogonal chemistry.

Application Note: Enrichment and Identification of (But-3-yn-1-yl)urea Labeled Proteins

Audience: Researchers, scientists, and drug development professionals.

Introduction

Activity-Based Protein Profiling (ABPP) is a powerful chemical proteomics strategy used to study enzyme function and identify protein targets of small molecules in complex biological systems. This approach utilizes chemical probes that covalently bind to active sites of specific protein families. The (But-3-yn-1-yl)urea probe is an example of such a tool, designed to target specific classes of enzymes. This probe features a terminal alkyne group, a bioorthogonal handle that allows for the selective attachment of reporter tags via Copper(I)-catalyzed Azide-Alkyne Cycloaddition (CuAAC), commonly known as "click chemistry".[1][2]

This application note provides a detailed protocol for the enrichment and subsequent identification of proteins labeled with this compound. The workflow involves labeling proteins within a cellular lysate, conjugating a biotin tag via click chemistry, enriching the biotinylated proteins using streptavidin affinity purification, and preparing the proteins for identification by mass spectrometry (MS).[2][3] This method is broadly applicable for target deconvolution, drug discovery, and studying post-translational modifications.[4][5]

Principle of the Method

The overall workflow is a multi-step process that begins with protein labeling and culminates in mass spectrometry-based identification.

-

Labeling: Cellular lysates are incubated with the this compound probe, which covalently modifies its target proteins.

-

Click Chemistry: An azide-functionalized biotin tag is covalently attached to the alkyne handle on the labeled proteins.[6][7] This reaction is highly specific and efficient.

-

Enrichment: The newly biotinylated proteins are captured from the complex proteome using streptavidin-coated magnetic beads.[3][8]

-

Digestion & Analysis: Non-specifically bound proteins are removed through stringent washing steps. The enriched proteins are then digested into peptides, typically with trypsin, and identified and quantified using liquid chromatography-tandem mass spectrometry (LC-MS/MS).[9]

The chemical principle and the experimental workflow are illustrated below.

Experimental Protocols

This section provides a detailed, step-by-step protocol for the enrichment of this compound labeled proteins from cell lysates.

Materials and Reagents

-

Lysis Buffer: 20 mM HEPES pH 7.5, 1% (v/v) NP-40, 0.2% (w/v) SDS, with protease inhibitor cocktail.

-

This compound Probe: Stock solution in DMSO.

-

Click Chemistry Reagents:

-

Azide-PEG-Biotin (10 mM in DMSO).

-

Tris(2-carboxyethyl)phosphine (TCEP) (100 mM in water, freshly prepared).

-

Tris[(1-benzyl-1H-1,2,3-triazol-4-yl)methyl]amine (TBTA) (10 mM in DMSO).

-

Copper(II) Sulfate (CuSO₄) (50 mM in water).

-

-

Enrichment: Streptavidin-coated magnetic beads.

-

Wash Buffers:

-

Wash Buffer 1 (SDS Wash): 0.2% SDS in PBS.

-

Wash Buffer 2 (Urea Wash): 6 M Urea in PBS.

-

Wash Buffer 3 (PBS Wash): 1x PBS.

-

-

Digestion Reagents:

-

Reduction Buffer: 10 mM Dithiothreitol (DTT) in 50 mM TEAB.

-

Alkylation Buffer: 55 mM Iodoacetamide (IAA) in 50 mM TEAB.

-

Sequencing-grade Trypsin.

-

50 mM Triethylammonium bicarbonate (TEAB) buffer.

-

Protocol

Step 1: Cell Lysis and Protein Quantification

-

Harvest cultured cells and wash twice with cold PBS.

-

Lyse cell pellets in Lysis Buffer on ice for 30 minutes with intermittent vortexing.

-

Clarify the lysate by centrifugation at 14,000 x g for 20 minutes at 4°C.

-

Transfer the supernatant to a new tube.

-

Determine protein concentration using a standard method (e.g., BCA assay).

Step 2: Protein Labeling with this compound

-

Normalize the protein concentration of lysates to 2-5 mg/mL with Lysis Buffer. Use at least 1 mg of total protein per condition (e.g., probe-treated vs. DMSO control).

-

Add the this compound probe to the lysate to a final concentration of 10-50 µM. For the negative control, add an equivalent volume of DMSO.

-

Incubate for 1 hour at room temperature with gentle rotation.

Step 3: Click Chemistry for Biotin Conjugation

-

To the labeled lysate (e.g., 1 mL), add the click chemistry reagents sequentially:

-

Azide-PEG-Biotin (final concentration: 100 µM).

-

TCEP (final concentration: 1 mM).

-

TBTA (final concentration: 100 µM).

-

-

Vortex gently to mix.

-

Initiate the reaction by adding CuSO₄ to a final concentration of 1 mM.

-

Incubate for 1.5 hours at room temperature with gentle rotation.[3]

Step 4: Enrichment of Biotinylated Proteins

-

Pre-wash the required volume of streptavidin magnetic beads three times with Lysis Buffer.

-

Add the pre-washed beads to the lysate from the click reaction.

-

Incubate for 1.5 hours at room temperature with gentle rotation to allow for biotin-streptavidin binding.

-

Place the tube on a magnetic stand to capture the beads. Discard the supernatant.

Step 5: Stringent Washing of Beads

-

Perform the following wash sequence to remove non-specifically bound proteins. For each wash, resuspend the beads in 1 mL of the indicated buffer, incubate for 5 minutes, capture the beads, and discard the supernatant.

Step 6: On-Bead Digestion for MS Sample Preparation

-

After the final wash, resuspend the beads in 100 µL of Reduction Buffer (10 mM DTT in 50 mM TEAB). Incubate at 56°C for 30 minutes.

-

Cool to room temperature. Add 10 µL of Alkylation Buffer (55 mM IAA in 50 mM TEAB) and incubate in the dark for 20 minutes.

-

Add sequencing-grade trypsin (e.g., 1 µg per sample).

-

Incubate overnight at 37°C with shaking.

-

The next day, collect the supernatant containing the peptides. To maximize recovery, wash the beads with 50 µL of 0.5% formic acid, combine the wash with the supernatant.

-

Acidify the peptide solution with formic acid to a final concentration of ~1%.

-

Desalt the peptides using C18 ZipTips or an equivalent method prior to LC-MS/MS analysis.

Data Presentation and Interpretation

Following LC-MS/MS analysis and data processing, results are typically presented in a table that highlights proteins significantly enriched in the probe-treated sample compared to the DMSO control. Key metrics include the protein identifier, gene name, fold enrichment (ratio of abundance in probe vs. control), and a measure of statistical significance (p-value or adjusted p-value).

Table 1: Representative Data for Enriched Proteins This table contains illustrative data and does not represent actual experimental results.

| Protein ID (UniProt) | Gene Name | Fold Enrichment (Probe/Control) | p-value |

| P04035 | HSPA5 | 1.2 | 0.45 |

| Q06830 | HSP90B1 | 1.5 | 0.31 |

| P11142 | HSPB1 | 15.8 | 0.001 |

| P62258 | RPLP0 | 1.1 | 0.88 |

| P08670 | VIM | 12.3 | 0.005 |

| P60709 | ACTB | 0.9 | 0.75 |

| Q13501 | SERPINB1 | 21.5 | <0.001 |

Interpretation:

In the example data above, proteins such as HSPB1, VIM, and SERPINB1 show high fold-enrichment values and low p-values, indicating they are likely specific targets of the this compound probe. Proteins with low fold enrichment and high p-values are considered background or non-specifically bound proteins. A volcano plot is an effective way to visualize this data, plotting the log2(Fold Enrichment) against the -log10(p-value) to highlight statistically significant hits.[9]

References

- 1. researchgate.net [researchgate.net]

- 2. Click Chemistry in Proteomic Investigations - PMC [pmc.ncbi.nlm.nih.gov]

- 3. Transforming Chemical Proteomics Enrichment into a High-Throughput Method Using an SP2E Workflow - PMC [pmc.ncbi.nlm.nih.gov]

- 4. Optimization of Metabolic Labeling with Alkyne-Containing Isoprenoid Probes - PMC [pmc.ncbi.nlm.nih.gov]

- 5. m.youtube.com [m.youtube.com]

- 6. Click Chemistry | AAT Bioquest [aatbio.com]

- 7. lumiprobe.com [lumiprobe.com]

- 8. Identification of Protein Targets of 4-Hydroxynonenal Using Click Chemistry for Ex Vivo Biotinylation of Azido and Alkynyl Derivatives - PMC [pmc.ncbi.nlm.nih.gov]

- 9. research.tue.nl [research.tue.nl]

- 10. documents.thermofisher.com [documents.thermofisher.com]

Application Note & Protocol: Quantitative Proteomic Profiling of Protein Carbamylation Using (But-3-yn-1-yl)urea

For Researchers, Scientists, and Drug Development Professionals

Abstract

Protein carbamylation is a non-enzymatic post-translational modification (PTM) implicated in various physiological and pathological processes, including aging and diseases such as atherosclerosis and chronic kidney disease. The study of this PTM has been challenging due to its dynamic nature and low stoichiometry. This application note describes a quantitative proteomics workflow utilizing (But-3-yn-1-yl)urea , an alkyne-containing chemical probe, for the enrichment and identification of carbamylated proteins. This approach leverages the power of click chemistry for the selective isolation of modified proteins, followed by their identification and quantification using high-resolution mass spectrometry. The detailed protocol provided herein offers a robust methodology for researchers and professionals in drug development to investigate the role of protein carbamylation in various biological systems and to identify potential therapeutic targets.

Introduction

Protein carbamylation occurs through the reaction of isocyanic acid with the primary amine groups of proteins, primarily on the N-terminus and the ε-amino group of lysine residues. Urea can be a source of isocyanic acid, making this modification a significant concern in both biological systems with elevated urea levels and in proteomics sample preparation that uses urea as a denaturant.[1][2][3] The addition of a carbamoyl group can alter the structure and function of proteins, impacting cellular signaling and function.

To facilitate the study of protein carbamylation, we propose the use of this compound as a chemical probe. This molecule mimics urea but contains a terminal alkyne group. This alkyne serves as a bioorthogonal handle for copper(I)-catalyzed alkyne-azide cycloaddition (CuAAC), commonly known as "click chemistry".[4][5][6] By treating cells or protein lysates with this compound, carbamylated proteins are tagged with an alkyne group. Subsequently, a reporter molecule containing an azide, such as biotin-azide, can be covalently attached. This allows for the highly efficient enrichment of carbamylated proteins using streptavidin-based affinity purification, followed by their identification and quantification by liquid chromatography-tandem mass spectrometry (LC-MS/MS).

This application note provides a comprehensive protocol for the application of this compound in a quantitative proteomics workflow to study protein carbamylation.

Experimental Workflow Overview

The overall experimental workflow is depicted in the diagram below. It encompasses cell culture and treatment, protein labeling with this compound, cell lysis, click chemistry-mediated biotinylation, enrichment of carbamylated proteins, and finally, mass spectrometry-based identification and quantification.

Detailed Experimental Protocols

Protocol 1: In-Cell Labeling of Carbamylated Proteins

This protocol describes the labeling of proteins with this compound in cultured cells.

Materials:

-

Mammalian cell line of interest

-

Complete cell culture medium

-

This compound probe

-

Phosphate-buffered saline (PBS)

-

Cell scrapers

Procedure:

-

Cell Culture: Plate cells at an appropriate density and allow them to adhere and grow for 24-48 hours.

-

Treatment (Optional): If studying the effect of a specific condition (e.g., high urea), treat the cells with the desired concentration of urea or other stimuli for the desired duration. A control group without treatment should be included.

-

Probe Labeling:

-

Prepare a stock solution of this compound in DMSO.

-

Add the this compound probe to the cell culture medium to a final concentration of 100-500 µM. The optimal concentration should be determined empirically for each cell line.

-

Incubate the cells for 4-16 hours.

-

-

Cell Harvesting:

-

Aspirate the medium and wash the cells twice with ice-cold PBS.

-

Lyse the cells immediately (proceed to Protocol 2) or harvest the cell pellet by scraping, centrifuge at 300 x g for 5 minutes at 4°C, and store at -80°C.

-

Protocol 2: Cell Lysis and Protein Extraction

Materials:

-

Labeled cell pellet from Protocol 1

-

Lysis Buffer: 8 M urea, 100 mM Tris-HCl pH 8.0, 1% SDS, protease and phosphatase inhibitor cocktails.

-

Probe sonicator

Procedure:

-

Resuspend the cell pellet in ice-cold Lysis Buffer.

-

Sonicate the lysate on ice to shear cellular DNA and reduce viscosity.

-

Centrifuge the lysate at 16,000 x g for 15 minutes at 4°C to pellet cell debris.

-

Transfer the supernatant (protein lysate) to a new tube.

-

Determine the protein concentration using a BCA protein assay.

Protocol 3: Click Chemistry Reaction and Protein Enrichment

Materials:

-

Protein lysate from Protocol 2

-

Biotin-Azide

-

Tris(2-carboxyethyl)phosphine (TCEP)

-

Tris[(1-benzyl-1H-1,2,3-triazol-4-yl)methyl]amine (TBTA)

-

Copper(II) sulfate (CuSO₄)

-

Streptavidin magnetic beads

Procedure:

-

Click Reaction:

-

In a microcentrifuge tube, combine 1 mg of protein lysate with the following click reaction components (final concentrations): 100 µM Biotin-Azide, 1 mM TCEP, 100 µM TBTA, and 1 mM CuSO₄.

-

Incubate the reaction mixture for 1-2 hours at room temperature with gentle rotation.

-

-

Protein Precipitation:

-

Precipitate the protein by adding 4 volumes of ice-cold acetone and incubate at -20°C for at least 2 hours.

-

Centrifuge at 16,000 x g for 15 minutes at 4°C to pellet the protein.

-

Carefully discard the supernatant and wash the pellet with ice-cold methanol.

-

-

Protein Solubilization and Enrichment:

-

Resuspend the protein pellet in a buffer containing 2% SDS in 50 mM Tris-HCl, pH 8.0.

-

Dilute the sample with a buffer containing 50 mM Tris-HCl, pH 8.0 to a final SDS concentration of 0.2%.

-

Add pre-washed streptavidin magnetic beads to the protein solution and incubate for 1 hour at room temperature with rotation to capture the biotinylated proteins.

-

Wash the beads sequentially with 0.2% SDS in 50 mM Tris-HCl, 8 M urea in 100 mM Tris-HCl, and finally with 50 mM ammonium bicarbonate.

-

Protocol 4: On-Bead Digestion and Sample Preparation for Mass Spectrometry

Materials:

-

Streptavidin beads with bound proteins from Protocol 3

-

Dithiothreitol (DTT)

-

Iodoacetamide (IAA)

-

Trypsin (mass spectrometry grade)

-

50 mM Ammonium Bicarbonate (AmBic)

-

Formic acid

Procedure:

-

Reduction and Alkylation:

-

Resuspend the beads in 50 mM AmBic containing 10 mM DTT and incubate for 30 minutes at 56°C.

-

Cool to room temperature and add 25 mM IAA. Incubate for 20 minutes in the dark.

-

-

Tryptic Digestion:

-

Add trypsin to the bead slurry at a 1:50 (enzyme:protein) ratio and incubate overnight at 37°C with shaking.

-

-

Peptide Elution and Desalting:

-

Collect the supernatant containing the digested peptides.

-

Acidify the peptides with formic acid to a final concentration of 0.1%.

-

Desalt the peptides using a C18 StageTip or equivalent.

-

Elute the peptides, dry them in a vacuum centrifuge, and resuspend in a suitable solvent for LC-MS/MS analysis.

-

Data Presentation

The following tables provide examples of how quantitative proteomics data generated from this workflow can be presented.

Table 1: Quantified Carbamylated Proteins in Response to High Urea Treatment

| Protein Accession | Gene Symbol | Protein Name | Log2 Fold Change (High Urea / Control) | p-value |

| P02768 | ALB | Serum albumin | 1.58 | 0.001 |

| P60709 | ACTB | Actin, cytoplasmic 1 | 1.23 | 0.005 |

| P08670 | VIM | Vimentin | 0.95 | 0.012 |

| P10636-8 | HNRNPK | Heterogeneous nuclear ribonucleoprotein K | -1.10 | 0.021 |

| Q13148 | NPM1 | Nucleophosmin | 0.88 | 0.035 |

Table 2: Identified Carbamylation Sites on a Specific Protein (e.g., Serum Albumin)

| Protein Accession | Gene Symbol | Peptide Sequence | Modified Residue | Site of Carbamylation |

| P02768 | ALB | DAHKSEVAHR | K | K12 |

| P02768 | ALB | LVNEVTEFAKTCVADESAENCDKSLHTLFGDK | K | K525 |

| P02768 | ALB | ALVLIAFAQYLQQCPFEDHVK | K | K541 |

Signaling Pathway Visualization

Protein carbamylation can impact various signaling pathways. For instance, carbamylation of key signaling proteins can alter their activity and lead to downstream cellular effects. The following diagram illustrates a hypothetical signaling pathway where carbamylation of a kinase and a transcription factor leads to altered gene expression.

Logical Relationship Diagram

The following diagram illustrates the logical flow of the experimental design, highlighting the comparison between control and treated samples for quantitative analysis.

Conclusion

The use of this compound in combination with click chemistry and quantitative mass spectrometry provides a powerful and specific workflow for the global analysis of protein carbamylation. This methodology enables the identification of novel carbamylated proteins and the quantification of changes in their modification levels under various conditions. This approach will be invaluable for researchers and drug development professionals seeking to understand the role of protein carbamylation in health and disease and to identify new biomarkers and therapeutic targets.

References

- 1. pnnl.gov [pnnl.gov]

- 2. Urea - Wikipedia [en.wikipedia.org]

- 3. Protein carbamylation and proteomics: from artifacts to elucidation of biological functions (Journal Article) | OSTI.GOV [osti.gov]

- 4. Click Chemistry in Detecting Protein Modification - PubMed [pubmed.ncbi.nlm.nih.gov]

- 5. Click Chemistry in Proteomic Investigations - PMC [pmc.ncbi.nlm.nih.gov]

- 6. Click Chemistry in Detecting Protein Modification | Springer Nature Experiments [experiments.springernature.com]

Troubleshooting & Optimization

troubleshooting low signal in (But-3-yn-1-yl)urea pull-down assays

Welcome to the technical support center for (But-3-yn-1-yl)urea pull-down assays. This guide is designed to assist researchers, scientists, and drug development professionals in troubleshooting common issues and providing clear protocols for successful experiments.

Frequently Asked Questions (FAQs) & Troubleshooting

This section addresses specific issues you might encounter during your this compound pull-down experiments.

Q1: I am getting a very low or no signal of my target protein after the pull-down. What are the possible causes and solutions?

A1: Low or no signal is a common issue in pull-down assays. Here are the potential causes and a step-by-step troubleshooting guide:

-

Inefficient Cell Lysis and Target Protein Extraction: The target protein may not be efficiently released from the cells.

-

Solution: Optimize your lysis buffer. Consider using a buffer with stronger detergents (e.g., RIPA buffer) and ensure it contains protease and phosphatase inhibitors to prevent protein degradation. Confirm successful lysis by microscopy or by analyzing the lysate on an SDS-PAGE gel.

-

-

Suboptimal Probe Concentration: The concentration of this compound may be too low for effective labeling of the target protein.

-

Solution: Perform a dose-response experiment to determine the optimal concentration of the probe. Titrate the probe concentration (e.g., 1 µM, 5 µM, 10 µM, 25 µM) and assess target engagement by Western blot or a functional assay if available.

-

-

Inefficient Click Chemistry Reaction: The copper-catalyzed azide-alkyne cycloaddition (CuAAC) reaction is critical for attaching the biotin tag to your probe-labeled protein.

-

Solution: Ensure all click chemistry reagents are fresh and properly prepared. Key components include a copper(I) source (e.g., CuSO₄ with a reducing agent like sodium ascorbate), a copper-chelating ligand (e.g., TBTA or THPTA) to improve efficiency and reduce protein damage, and the azide-biotin tag. Refer to the detailed protocol below for recommended concentrations.

-

-

Protein Degradation: Your target protein may be degrading during the experimental process.

-

Solution: Always use fresh protease and phosphatase inhibitor cocktails in your lysis and wash buffers. Keep samples on ice or at 4°C throughout the procedure.

-

-

Insufficient Washing or Harsh Washing Conditions: Inadequate washing can lead to high background, while overly stringent washing can elute your target protein.

-

Solution: Start with a mild wash buffer (e.g., PBS with 0.1% Tween-20) and gradually increase the stringency by adding salt (e.g., up to 500 mM NaCl) or increasing the detergent concentration if the background is high. Analyze the wash fractions by Western blot to check if you are losing your target protein.

-

Q2: I am observing high background with many non-specific proteins in my pull-down. How can I reduce this?

A2: High background can mask the signal from your true target proteins. Here are some strategies to minimize non-specific binding:

-

Increase Wash Stringency: As mentioned above, increasing the salt and/or detergent concentration in your wash buffers can help remove weakly interacting, non-specific proteins.

-

Blocking: Before adding the cell lysate, pre-clear the lysate by incubating it with beads alone to remove proteins that non-specifically bind to the beads. Additionally, you can block the beads with a protein solution like Bovine Serum Albumin (BSA) before the pull-down.

-

Optimize Probe Concentration: Using an excessively high concentration of the this compound probe can lead to non-specific labeling of abundant cellular proteins. Use the lowest effective concentration determined from your dose-response experiment.

-

Negative Controls: Always include a negative control, such as beads alone or a pull-down from a cell lysate that has not been treated with the probe. This will help you identify proteins that bind non-specifically to the beads or other components of the assay.

Q3: How can I be sure that the proteins I identified are specific interactors with my probe?

A3: Differentiating specific from non-specific binders is crucial for data interpretation.

-

Competition Assay: A competition experiment is a gold standard for validating specific interactions. Pre-incubate your cell lysate with an excess of a non-alkyne-tagged version of your compound of interest before adding the this compound probe. A specific interactor will show a significantly reduced signal in the pull-down from the competed sample compared to the non-competed sample.

-

Quantitative Mass Spectrometry: Use quantitative proteomics techniques like Stable Isotope Labeling by Amino acids in Cell culture (SILAC) or label-free quantification to compare the abundance of proteins pulled down in your experimental sample versus a negative control. True interactors should be significantly enriched in the experimental sample. An enrichment of 100 to 1000-fold is often considered significant in similar chemical proteomics experiments.

-

Orthogonal Validation: Validate your top candidates using other methods, such as co-immunoprecipitation (Co-IP) with an antibody against the putative target protein or by performing a direct binding assay with the purified protein.

Quantitative Data Summary

The optimal parameters for a this compound pull-down assay should be empirically determined for each specific target and cell system. The following tables provide typical ranges as a starting point for optimization.

Table 1: Recommended Reagent Concentrations

| Reagent | Typical Concentration Range | Notes |

| This compound Probe | 1 - 25 µM | Perform a dose-response to find the optimal concentration. |

| Biotin-Azide | 20 - 100 µM | Ensure a molar excess over the probe. |

| CuSO₄ | 100 - 500 µM | Freshly prepared solution is recommended. |

| Copper Ligand (e.g., THPTA) | 500 µM - 2.5 mM | Use a 5-fold excess over CuSO₄ to protect proteins. |

| Reducing Agent (e.g., Sodium Ascorbate) | 1 - 5 mM | Add fresh to initiate the click reaction. |

| Protein Lysate | 1 - 5 mg/mL | A higher concentration can increase the yield of low-abundance targets. |

Table 2: Typical Experimental Parameters

| Parameter | Typical Range/Value | Notes |

| Probe Incubation Time with Cells | 1 - 4 hours | Can be optimized based on the target and probe uptake. |

| Click Reaction Incubation Time | 1 - 2 hours | At room temperature, with gentle rotation. |

| Pull-down Incubation Time | 2 - 4 hours or overnight | At 4°C with gentle rotation. |

| Wash Steps | 3 - 5 times | With increasing stringency if necessary. |

| Expected Protein Yield | 1 - 10 µg | Highly variable depending on target abundance and interaction affinity. |

| Expected Enrichment Ratio | >100-fold | For specific interactors compared to background. |

Experimental Protocols

Protocol 1: Cell Lysis and Probe Labeling

-

Culture cells to the desired confluency.

-

Treat cells with the optimized concentration of this compound in serum-free media for 1-4 hours at 37°C. Include a vehicle control (e.g., DMSO).

-

Wash the cells twice with ice-cold PBS to remove excess probe.

-

Lyse the cells in a suitable lysis buffer (e.g., RIPA buffer) containing protease and phosphatase inhibitors.

-

Incubate on ice for 30 minutes with occasional vortexing.

-

Clarify the lysate by centrifugation at 14,000 x g for 15 minutes at 4°C.

-

Collect the supernatant and determine the protein concentration using a BCA assay.

Protocol 2: Click Chemistry and Protein Pull-Down

-

To 1 mg of protein lysate, add the following click chemistry reagents in order:

-

Biotin-Azide (to a final concentration of 50 µM)

-

THPTA (to a final concentration of 1 mM)

-

CuSO₄ (to a final concentration of 200 µM)

-

-

Vortex briefly after adding each reagent.

-

Initiate the reaction by adding freshly prepared sodium ascorbate to a final concentration of 2 mM.

-

Incubate the reaction for 1-2 hours at room temperature with gentle end-over-end rotation.

-

Pre-wash streptavidin-coated magnetic beads with lysis buffer.

-

Add the pre-washed beads to the lysate and incubate for 2-4 hours or overnight at 4°C with gentle rotation.

-

Wash the beads 3-5 times with wash buffer (e.g., PBS with 0.5% SDS).

-

Elute the bound proteins by boiling the beads in SDS-PAGE sample buffer for 10 minutes.

Protocol 3: Sample Preparation for Mass Spectrometry

-

Elute the proteins from the beads as described above.

-

Run the eluate on a short SDS-PAGE gel to separate the proteins from the beads and residual detergents.

-

Stain the gel with Coomassie Blue and excise the entire protein lane.

-

Perform in-gel digestion with trypsin.

-

Extract the peptides from the gel slices.

-

Desalt the peptides using a C18 StageTip.

-

Analyze the peptides by LC-MS/MS.

Visualizations

Caption: Experimental workflow for a this compound pull-down assay.

Caption: Troubleshooting decision tree for low signal in pull-down assays.

stability of (But-3-yn-1-yl)urea in aqueous solutions

This technical support center provides guidance for researchers, scientists, and drug development professionals on the stability of (But-3-yn-1-yl)urea in aqueous solutions. The information is presented in a question-and-answer format to address specific issues you may encounter during your experiments.

Frequently Asked Questions (FAQs)

Q1: What are the potential degradation pathways for this compound in aqueous solutions?

-

Elimination Reaction: Urea and its substituted analogues can undergo a slow elimination reaction to form ammonium cyanate or a substituted ammonium cyanate. In the case of this compound, this would likely lead to the formation of but-3-yn-1-aminium cyanate. This process is generally slow for urea itself, which has a half-life of 3.6 years in aqueous solution[1][2].

-

Hydrolysis: The urea functional group can be hydrolyzed to produce an amine and carbamic acid, which in turn decomposes to an amine and carbon dioxide. For this compound, this would result in but-3-yn-1-amine, ammonia, and carbon dioxide. It is important to note that the uncatalyzed hydrolysis of urea is an extremely slow process[1].

Additionally, the terminal alkyne group in this compound is a reactive functional group and may participate in various reactions depending on the specific conditions of the solution (e.g., presence of metal catalysts, oxidizing agents, or strong nucleophiles).

Figure 1. Potential degradation pathways of this compound in aqueous solution.

Q2: What factors can influence the stability of this compound in my experiments?

A2: Several factors can affect the stability of this compound in aqueous solutions:

-

pH: The rates of both elimination and hydrolysis of ureas can be influenced by pH. For some urea-type compounds, degradation rates have been observed to increase with changes in pH[3]. It is advisable to determine the optimal pH for the stability of your compound empirically.

-

Temperature: As with most chemical reactions, increasing the temperature will likely accelerate the rate of degradation. Therefore, storing stock solutions at low temperatures (e.g., 4°C or -20°C) is recommended.

-

Presence of Catalysts: The hydrolysis of urea is significantly accelerated by the enzyme urease[2]. While less common in typical in vitro experiments, contamination with urease-producing microorganisms could be a concern. Additionally, certain metal ions can catalyze reactions involving both the urea and alkyne moieties.

-

Buffer Composition: Some buffer components may react with this compound. For example, primary and secondary amine-containing buffers could potentially react with the isocyanate intermediate formed during the elimination pathway.

Q3: How should I prepare and store aqueous stock solutions of this compound?

A3: To minimize degradation, it is recommended to:

-

Prepare stock solutions fresh whenever possible.

-

Use a high-purity solvent (e.g., sterile, nuclease-free water or an appropriate buffer).

-

If storage is necessary, filter-sterilize the solution and store it in small aliquots at -20°C or -80°C to avoid repeated freeze-thaw cycles.

-

Before use, thaw the aliquot and keep it on ice.

Troubleshooting Guide

| Observed Problem | Potential Cause | Recommended Action |

| Loss of compound activity or concentration over time in stored solutions. | Degradation of this compound via hydrolysis or elimination. | Prepare fresh solutions before each experiment. If storage is unavoidable, store at ≤ -20°C in single-use aliquots. Perform a stability study to determine the acceptable storage duration under your specific conditions. |

| Inconsistent experimental results between batches of prepared solutions. | Variability in the extent of degradation. This can be exacerbated by differences in preparation or storage time. | Standardize the protocol for solution preparation and storage. Always use freshly prepared solutions for critical experiments. |

| Appearance of unexpected peaks in analytical readouts (e.g., HPLC, LC-MS). | Formation of degradation products such as but-3-yn-1-amine or adducts with buffer components. | Characterize the unknown peaks using mass spectrometry to identify potential degradation products. This can confirm the degradation pathway. |

| Precipitation in the stock solution upon thawing. | Poor solubility at low temperatures or formation of insoluble degradation products. | Before use, ensure the compound is fully dissolved by gentle warming and vortexing. If precipitation persists, consider preparing a fresh solution. |

Experimental Protocols

Protocol 1: Assessment of this compound Stability by HPLC-UV

This protocol outlines a general method to assess the stability of this compound in a given aqueous buffer at a specific temperature.

1. Materials:

- This compound

- High-purity water

- Buffer of interest (e.g., phosphate-buffered saline, pH 7.4)

- HPLC system with a UV detector

- C18 reverse-phase HPLC column

- Acetonitrile (HPLC grade)

- Formic acid (optional, for mobile phase modification)

2. Procedure:

- Prepare a stock solution of this compound (e.g., 10 mM) in the buffer of interest.

- Immediately after preparation (t=0), take an aliquot and dilute it to a suitable concentration for HPLC analysis (e.g., 100 µM).

- Inject the t=0 sample onto the HPLC system to determine the initial peak area of this compound.

- Incubate the remaining stock solution at the desired temperature (e.g., 4°C, 25°C, or 37°C).

- At predetermined time points (e.g., 1, 2, 4, 8, 24, 48 hours), withdraw aliquots, dilute them in the same manner as the t=0 sample, and analyze by HPLC.

- Develop an appropriate HPLC method to separate this compound from its potential degradation products. A gradient elution with a mobile phase of water and acetonitrile (both may contain 0.1% formic acid) is a good starting point.

- Monitor the peak area of the parent compound at each time point. A decrease in the peak area indicates degradation.

3. Data Analysis:

- Plot the percentage of remaining this compound (relative to the t=0 peak area) versus time.

- From this plot, you can determine the half-life (t½) of the compound under the tested conditions.

// Nodes

start [label="Start", shape=ellipse, style=filled, fillcolor="#F1F3F4", fontcolor="#202124"];

prep_stock [label="Prepare Stock Solution\nof this compound", style=filled, fillcolor="#4285F4", fontcolor="#FFFFFF"];

t0_sample [label="Analyze t=0 Sample\nby HPLC", style=filled, fillcolor="#FBBC05", fontcolor="#202124"];

incubate [label="Incubate Stock Solution", style=filled, fillcolor="#EA4335", fontcolor="#FFFFFF"];

time_points [label="Withdraw Aliquots at\nPredetermined Time Points", style=filled, fillcolor="#FBBC05", fontcolor="#202124"];

hplc_analysis [label="Analyze Aliquots\nby HPLC", style=filled, fillcolor="#FBBC05", fontcolor="#202124"];

data_analysis [label="Plot % Remaining vs. Time\nand Determine Half-life", style=filled, fillcolor="#34A853", fontcolor="#FFFFFF"];

end [label="End", shape=ellipse, style=filled, fillcolor="#F1F3F4", fontcolor="#202124"];

// Edges

start -> prep_stock;

prep_stock -> t0_sample;

prep_stock -> incubate;

t0_sample -> data_analysis;

incubate -> time_points;

time_points -> hplc_analysis;

hplc_analysis -> data_analysis;

data_analysis -> end;

}

Figure 2. Workflow for assessing the stability of this compound by HPLC.

Protocol 2: Identification of Degradation Products by LC-MS/MS

This protocol is for identifying the potential degradation products of this compound.

1. Materials:

- Aged solution of this compound (from Protocol 1)

- LC-MS/MS system

- Appropriate LC column (e.g., C18)

- Mobile phases (e.g., water with 0.1% formic acid and acetonitrile with 0.1% formic acid)

2. Procedure:

- Inject the aged solution of this compound onto the LC-MS/MS system.

- Acquire data in full scan mode to identify the molecular ions of the parent compound and any new species that have appeared over time.

- Based on the expected degradation pathways (Figure 1), search for the exact masses of potential degradation products, such as but-3-yn-1-amine.

- Perform MS/MS fragmentation on the parent ion and the potential degradation product ions to confirm their identities by comparing their fragmentation patterns. Analytical methods for the quantification of urea and its derivatives often employ LC-MS/MS[4][5].

For more precise quantification, especially in complex biological matrices, Nuclear Magnetic Resonance (NMR) spectroscopy can also be a powerful, non-destructive technique[6][7].

References

- 1. pubs.acs.org [pubs.acs.org]

- 2. mdpi.com [mdpi.com]

- 3. researchgate.net [researchgate.net]

- 4. researchgate.net [researchgate.net]

- 5. researchgate.net [researchgate.net]

- 6. Quantitative analysis of urea in human urine and serum by 1H nuclear magnetic resonance - Analyst (RSC Publishing) [pubs.rsc.org]

- 7. Quantitative analysis of urea in human urine and serum by 1H nuclear magnetic resonance - PMC [pmc.ncbi.nlm.nih.gov]

strategies to reduce background in (But-3-yn-1-yl)urea experiments

Welcome to the Technical Support Center for (But-3-yn-1-yl)urea and related alkyne probe experiments. This resource provides researchers, scientists, and drug development professionals with detailed troubleshooting guides and answers to frequently asked questions to help you minimize background and achieve high-quality, reproducible results.

Frequently Asked Questions (FAQs)

Q1: I'm observing high background fluorescence in my gel analysis after click chemistry. What are the most common causes?

High background in in-gel fluorescence is a frequent issue and can originate from several sources. The most common causes include:

-

Excess Reporter Reagent: Using too high a concentration of the fluorescent azide reporter can lead to non-specific binding to proteins or the gel matrix.[1][2]

-

Non-Specific Probe Binding: The this compound probe itself may bind non-specifically to abundant proteins through hydrophobic or other interactions.[3][4]

-

Copper-Mediated Side Reactions: The copper(I) catalyst used in Copper-Catalyzed Azide-Alkyne Cycloaddition (CuAAC) can sometimes promote the labeling of proteins by the alkyne probe, independent of the azide reporter.[3]

-

Inadequate Protein Precipitation/Cleanup: Failure to completely remove unreacted fluorescent azide and other reaction components before loading the gel will result in high background signal.

Q2: What is the ideal concentration for my fluorescent azide or biotin-azide reporter in the click reaction?

There is no single ideal concentration, as it depends on the abundance of your target and the specific probe. However, a good starting point is 20 µM.[1] If you experience high background, you should titrate the reporter concentration down.[1] Concentrations in the range of 2 µM to 40 µM are commonly used, but optimization for each specific application is crucial.[1]

Q3: How can I differentiate between specific labeling of my target protein and non-specific background bands?

To confirm labeling specificity, several control experiments are essential:

-

No-Probe Control: A sample that goes through the entire labeling and click chemistry process but without the addition of this compound. This helps identify background from the azide reporter itself.

-

Competitive ABPP: Pre-incubate your sample with a known inhibitor of the target enzyme before adding the this compound probe. A decrease in the intensity of your band of interest compared to a non-inhibited sample indicates specific binding.[5]

-

No-Catalyst Control: Perform the click reaction without the copper catalyst. This can help determine if the labeling is a result of copper-mediated, non-click side reactions.[3]

Q4: Are there alternatives to CuAAC that might produce less background?

Yes, Strain-Promoted Azide-Alkyne Cycloaddition (SPAAC) is a copper-free click chemistry method. It uses strained cyclooctyne reporters (e.g., DBCO, BCN) instead of terminal alkynes. However, SPAAC can also have its own sources of background, most notably through reactions with free cysteine residues (thiol-yne reaction).[6] Lowering the concentration of the strained alkyne reporter or blocking free cysteines may be necessary to reduce this background.[6]

Q5: My pulldown experiment with biotin-azide yielded many non-specific proteins. How can I improve specificity?

High background in affinity pulldown experiments is often due to non-specific binding to the affinity resin (e.g., streptavidin beads). To mitigate this:

-

Optimize Washing Steps: Increase the number and stringency of your wash buffers. Including detergents (e.g., 0.1% SDS) or high salt concentrations can help disrupt non-specific interactions.

-

Use Cleavable Linkers: Employing a biotin-azide reagent with a cleavable linker (e.g., acid-cleavable, photo-cleavable) allows for the elution of your target protein under specific, mild conditions, leaving behind proteins that are non-specifically bound to the beads.[7][8]

-

Perform Protein Precipitation: After the click reaction, precipitate the proteins (e.g., via methanol/chloroform) to remove excess, unreacted biotin-azide before adding the sample to the affinity resin.[1]

Troubleshooting Guides

Guide 1: High Background in In-Gel Fluorescence

This guide provides a systematic approach to diagnosing and reducing high background signal when visualizing probe-labeled proteins.

Caption: Troubleshooting logic for high in-gel fluorescence background.

Guide 2: Optimizing CuAAC Reagent Ratios

The stoichiometry of the click chemistry components is critical for efficient labeling without introducing background. An imbalance can lead to side reactions or incomplete labeling.

Recommended Reagent Concentrations for Optimization

| Component | Starting Concentration | Concentration Range to Test | Key Consideration |

| This compound-labeled Proteome | 1-5 mg/mL | N/A | Ensure complete cell lysis and accurate protein quantification. |

| Azide Reporter (e.g., TAMRA-Azide) | 20 µM[1] | 2 - 40 µM[1] | Titrate down to reduce background; titrate up for low signal. |

| Copper(II) Sulfate (CuSO₄) | 1 mM[9] | 0.1 - 1 mM[10] | Excess copper can increase background and damage proteins. |

| Copper Ligand (e.g., THPTA, BTTAA) | 1-2 mM | 1:1 to 5:1 ratio with CuSO₄[10] | Protects proteins from copper-induced damage and accelerates the reaction.[11] |

| Reducing Agent (e.g., Sodium Ascorbate) | 15 mM[9] | 5 - 15 mM | Should always be in excess of CuSO₄ to maintain the Cu(I) state.[9] Use a freshly prepared solution.[1] |

Experimental Protocols

Protocol 1: General ABPP Labeling and CuAAC in Cell Lysate

This protocol provides a starting point for labeling proteins in a complex lysate with this compound followed by CuAAC for in-gel fluorescence analysis.

A. Materials & Reagent Preparation

-

Lysis Buffer: PBS with 1% Triton X-100 (or other appropriate detergent), pH 7.4.

-

This compound Stock: 10 mM in DMSO.

-

Azide Reporter Stock: 1 mM fluorescent azide (e.g., TAMRA-azide) in DMSO.[1]

-

CuSO₄ Stock: 20 mM in deionized water.[1]

-

Ligand Stock: 100 mM THPTA in deionized water.[1]

-

Sodium Ascorbate Stock: 300 mM in deionized water (prepare fresh immediately before use).[1]

B. Protein Labeling

-

Harvest and lyse cells in Lysis Buffer. Determine protein concentration (e.g., via BCA assay).

-

Dilute proteome to 2 mg/mL in Lysis Buffer.

-

Add this compound stock solution to a final concentration of 50 µM.

-

Incubate for 30 minutes at 37°C.

C. Copper-Catalyzed Azide-Alkyne Cycloaddition (CuAAC)

-

To a 50 µL aliquot of the labeled proteome, add the following reagents sequentially. Vortex briefly after each addition.

-

4 µL of Azide Reporter stock (final concentration: ~40 µM, adjust as needed).

-

2.5 µL of CuSO₄ stock (final concentration: 1 mM).

-

5 µL of Ligand stock (final concentration: 10 mM).

-

-

Initiate the reaction by adding 5 µL of fresh Sodium Ascorbate stock (final concentration: 30 mM).[1]

-

Incubate for 30-60 minutes at room temperature, protected from light.[1]

D. Sample Cleanup (Methanol/Chloroform Precipitation)

-

To the ~67 µL reaction mixture, add 400 µL of methanol. Vortex.

-

Add 100 µL of chloroform. Vortex.

-

Add 300 µL of deionized water. Vortex thoroughly.

-

Centrifuge at 15,000 x g for 5 minutes. Three layers will form.

-

Carefully remove the upper aqueous layer without disturbing the protein interface.

-

Add 300 µL of methanol. Vortex.

-

Centrifuge at 15,000 x g for 5 minutes to pellet the protein.

-

Remove the supernatant and air-dry the pellet.

-

Resuspend the protein pellet in 1X SDS-PAGE loading buffer for gel analysis.

Visualizations

ABPP Experimental Workflow and Sources of Background

This diagram outlines the major steps in a typical activity-based protein profiling experiment and highlights where background signal can be introduced.

Caption: ABPP workflow highlighting key stages for background introduction.

Key Components of the CuAAC Reaction

Understanding the role of each component can help in optimizing the reaction for higher efficiency and lower background.

Caption: Relationship between components in the CuAAC catalytic cycle.

References

- 1. prod-vector-labs-wordpress-media.s3.amazonaws.com:443 [prod-vector-labs-wordpress-media.s3.amazonaws.com:443]

- 2. researchgate.net [researchgate.net]

- 3. help.lumiprobe.com [help.lumiprobe.com]

- 4. Advanced Activity-Based Protein Profiling Application Strategies for Drug Development - PMC [pmc.ncbi.nlm.nih.gov]

- 5. academic.oup.com [academic.oup.com]

- 6. Comparative Analysis of Click Chemistry Mediated Activity-Based Protein Profiling in Cell Lysates - PMC [pmc.ncbi.nlm.nih.gov]

- 7. researchgate.net [researchgate.net]

- 8. Chemical proteomics approaches for identifying the cellular targets of natural products - Natural Product Reports (RSC Publishing) DOI:10.1039/C6NP00001K [pubs.rsc.org]

- 9. researchgate.net [researchgate.net]

- 10. jenabioscience.com [jenabioscience.com]

- 11. Copper-Catalyzed Azide–Alkyne Click Chemistry for Bioconjugation - PMC [pmc.ncbi.nlm.nih.gov]

addressing cytotoxicity of (But-3-yn-1-yl)urea in live-cell imaging

This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals utilizing (But-3-yn-1-yl)urea in live-cell imaging experiments. The information addresses potential cytotoxicity issues and offers strategies for mitigation.

Frequently Asked Questions (FAQs)

Q1: What is this compound and what is its primary application in live-cell imaging?

A1: this compound is a small molecule that contains both a terminal alkyne group and a urea moiety. In the context of live-cell imaging, the terminal alkyne serves as a bioorthogonal handle. This allows for the covalent attachment of a reporter molecule, such as a fluorescent dye, through a copper-catalyzed azide-alkyne cycloaddition (CuAAC) or strain-promoted azide-alkyne cycloaddition (SPAAC) "click" chemistry reaction. This enables the visualization and tracking of molecules or processes within living cells.

Q2: What are the potential sources of cytotoxicity associated with this compound?

A2: The cytotoxicity of this compound can stem from several factors:

-

The Terminal Alkyne: Terminal alkynes can be reactive within the cellular environment and may interact with cellular components, potentially leading to toxicity, especially at higher concentrations.

-

The Urea Moiety: Urea and its derivatives have been shown to induce cellular stress, including endoplasmic reticulum (ER) stress and apoptosis, in a concentration-dependent manner.[1]

-

Metabolic Perturbation: As a metabolic labeling reagent, its incorporation and subsequent reactions can interfere with normal cellular processes.

-

"Click" Chemistry Reagents: If using CuAAC for labeling, the copper catalyst can be a significant source of cytotoxicity.

Q3: What are the typical signs of cytotoxicity I should look for in my live-cell imaging experiments?

A3: Signs of cytotoxicity can manifest in various ways, including:

-

Morphological Changes: Cells may appear rounded, shrunken, or detached from the culture surface. You may also observe membrane blebbing, a characteristic of apoptosis.

-

Reduced Cell Proliferation: A noticeable decrease in the rate of cell division compared to control (untreated) cells.

-

Increased Cell Death: Observation of floating cells in the culture medium or positive staining with cell death markers (e.g., propidium iodide, trypan blue).

-

Altered Cellular Function: Changes in the specific cellular process you are imaging that are inconsistent with expected biology, such as stalled organelle trafficking or abnormal protein localization.

-

Reduced Reporter Signal: In cases of severe toxicity, a general decrease in fluorescence or other reporter signals due to cell death and degradation.

Q4: At what concentration should I start using this compound to minimize cytotoxicity?

A4: It is crucial to perform a dose-response experiment to determine the optimal, non-toxic concentration for your specific cell type and experimental duration. As a starting point, a concentration range of 10-100 µM is often used for alkyne-containing metabolic probes.[2][3] However, the ideal concentration may be lower or higher depending on the cell line's sensitivity. Always include a vehicle-only (e.g., DMSO) control.

Q5: How can I mitigate the cytotoxicity associated with the copper catalyst in CuAAC "click" chemistry?

A5: To reduce copper-induced toxicity, consider the following:

-

Use a Copper Ligand: Ligands such as TBTA (Tris[(1-benzyl-1H-1,2,3-triazol-4-yl)methyl]amine) can stabilize the Cu(I) oxidation state and reduce its toxicity.

-

Minimize Incubation Time: Use the shortest possible incubation time for the "click" reaction that still provides a sufficient signal.

-

Optimize Copper Concentration: Titrate the concentration of the copper catalyst to the lowest effective level.

-

Use Copper-Free Click Chemistry: Employ strain-promoted azide-alkyne cycloaddition (SPAAC) which does not require a copper catalyst. This involves using a strained alkyne, such as a cyclooctyne, instead of a terminal alkyne.

Troubleshooting Guide

| Problem | Possible Cause(s) | Suggested Solution(s) |

| High levels of cell death observed after incubation with this compound. | 1. Concentration of this compound is too high.2. Prolonged incubation time.3. Cell line is particularly sensitive. | 1. Perform a dose-response curve to determine the IC50 value and work at a concentration well below this (e.g., 1/10th of IC50).2. Reduce the incubation time to the minimum required for sufficient labeling.3. Test the compound on a less sensitive cell line if possible, or try a different bioorthogonal handle. |

| Cells show signs of stress (e.g., vacuolization, altered morphology) but are not dying. | 1. Sub-lethal concentration of the compound is causing cellular stress (e.g., ER stress).2. The vehicle (e.g., DMSO) concentration is too high. | 1. Lower the concentration of this compound.2. Perform western blotting for markers of ER stress (e.g., CHOP, BiP) or apoptosis (e.g., cleaved caspase-3) to confirm the pathway.3. Ensure the final concentration of the vehicle is non-toxic (typically <0.1%). |

| Inconsistent results between experiments. | 1. Variability in cell health and density at the time of treatment.2. Inconsistent incubation times or compound concentrations. | 1. Standardize cell seeding density and ensure cells are in the logarithmic growth phase before starting the experiment.2. Prepare fresh dilutions of this compound for each experiment from a concentrated stock solution. |

| Low signal-to-noise ratio in the final image. | 1. Insufficient labeling due to low concentration or short incubation time.2. Inefficient "click" reaction.3. High background fluorescence. | 1. Cautiously increase the concentration of this compound or the incubation time, while monitoring for cytotoxicity.2. Optimize the "click" chemistry conditions (reagent concentrations, incubation time).3. Ensure thorough washing steps after incubation with the fluorescent probe. |

Quantitative Data Summary

Table 1: Cytotoxicity (IC50) of Various Urea Derivatives

| Compound | Cell Line | Incubation Time (h) | IC50 (µM) | Reference |

| Phenyl Urea Derivative A | K562 (Leukemia) | 48 | 15.8 ± 1.2 | [4] |

| Phenyl Urea Derivative B | MDA-MB-231 (Breast Cancer) | 48 | 22.4 ± 2.1 | [4] |

| Thiazolyl Urea Derivative | A549 (Lung Cancer) | 72 | 8.5 ± 0.7 | |

| Proflavine Urea Derivative | BJ-5ta (Fibroblasts) | 48 | > 100 | [5] |

Table 2: Cytotoxicity (IC50) of Selected Terminal Alkyne-Containing Compounds

| Compound | Cell Line | Incubation Time (h) | IC50 (µM) | Reference |

| Alkyne-modified Isoprenoid | HeLa (Cervical Cancer) | 24 | > 100 | [2][3] |

| Triazole-Urea Hybrid | Huh-7 (Liver Cancer) | 72 | ~25 | [6][7] |

| Alkyne-containing Anticancer Agent | A549 (Lung Cancer) | 48 | 5.2 ± 0.5 |

Experimental Protocols

Protocol 1: Determination of IC50 using MTT Assay

This protocol outlines the determination of the half-maximal inhibitory concentration (IC50) of this compound using a standard MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay.

Materials:

-

Cell line of interest

-

Complete cell culture medium

-

This compound

-

DMSO (vehicle)

-

96-well cell culture plates

-

MTT solution (5 mg/mL in PBS)

-

Solubilization buffer (e.g., 10% SDS in 0.01 M HCl)

-

Microplate reader

Procedure:

-

Seed cells in a 96-well plate at a density of 5,000-10,000 cells/well and allow them to adhere overnight.

-

Prepare a serial dilution of this compound in complete medium. A typical starting range would be from 0.1 µM to 200 µM. Include a vehicle-only control (DMSO).

-

Remove the medium from the cells and replace it with the medium containing the different concentrations of this compound.

-

Incubate the plate for the desired time (e.g., 24, 48, or 72 hours).

-

After incubation, add 10 µL of MTT solution to each well and incubate for 4 hours at 37°C.

-

Remove the medium and add 100 µL of solubilization buffer to each well to dissolve the formazan crystals.

-

Read the absorbance at 570 nm using a microplate reader.

-

Calculate the percentage of cell viability for each concentration relative to the vehicle control and plot the dose-response curve to determine the IC50 value.

Protocol 2: Assessing Apoptosis via Caspase-3/7 Activity Assay

This protocol describes how to measure the activation of executioner caspases 3 and 7, key markers of apoptosis.

Materials:

-

Cell line of interest

-

Complete cell culture medium

-

This compound

-

Caspase-3/7 activity assay kit (containing a substrate that becomes fluorescent upon cleavage by caspase-3/7)

-

96-well, black, clear-bottom cell culture plates

-

Fluorescence microplate reader

Procedure:

-

Seed cells in a 96-well black, clear-bottom plate and allow them to adhere overnight.

-

Treat the cells with various concentrations of this compound, including a positive control for apoptosis (e.g., staurosporine) and a vehicle control.

-

Incubate for the desired time.

-

Prepare the caspase-3/7 reagent according to the manufacturer's instructions.

-

Add the caspase-3/7 reagent to each well and incubate for the recommended time (typically 1-2 hours) at 37°C, protected from light.

-

Measure the fluorescence using a microplate reader with the appropriate excitation and emission wavelengths.

-

An increase in fluorescence intensity indicates an increase in caspase-3/7 activity and apoptosis.

Visualizations

References

- 1. researchgate.net [researchgate.net]

- 2. researchgate.net [researchgate.net]

- 3. researchgate.net [researchgate.net]

- 4. researchgate.net [researchgate.net]

- 5. researchgate.net [researchgate.net]

- 6. Design, Synthesis and Antiproliferative Activity Studies of Novel 1,2,3-Triazole-Urea Hybrids - PMC [pmc.ncbi.nlm.nih.gov]

- 7. researchgate.net [researchgate.net]

Technical Support Center: Mass Spectrometry Analysis of (But-3-yn-1-yl)urea Labeled Peptides

Welcome to the technical support center for the mass spectrometry analysis of (But-3-yn-1-yl)urea labeled peptides. This resource is designed for researchers, scientists, and drug development professionals to provide guidance and troubleshooting for common challenges encountered during experimentation.

Frequently Asked Questions (FAQs)

Q1: What is this compound and why is it used for peptide labeling?

This compound is a chemical labeling reagent that contains a terminal alkyne group. This functional group is particularly useful for "click chemistry," a set of biocompatible reactions that are rapid, specific, and high-yielding. The alkyne tag allows for the covalent attachment of a reporter molecule, such as a fluorescent dye or a biotin tag for enrichment, to the labeled peptide. This is highly advantageous for applications in proteomics, such as identifying drug targets or characterizing protein-protein interactions.

Q2: What are the primary challenges in the mass spectrometry analysis of this compound labeled peptides?

The main challenges include:

-

Incomplete Labeling: Not all target peptides may react with the labeling reagent, leading to a mixed population of labeled and unlabeled peptides and complicating data analysis.

-

Side Reactions: The urea functional group can potentially react with amino acid side chains other than the intended target, leading to ambiguity in localization of the label.

-

Sub-optimal Fragmentation: The presence of the label can alter the fragmentation behavior of the peptide in the mass spectrometer, potentially leading to incomplete sequence coverage or the generation of uninformative fragment ions.

-

Low Abundance: Labeled peptides of interest are often present in low concentrations within complex biological samples, making their detection and characterization challenging.

-

Data Analysis Complexity: The modification introduces a mass shift that needs to be accounted for in database search parameters. The potential for ambiguous localization of the label also requires careful manual validation of spectra.

Troubleshooting Guides

This section provides solutions to common problems encountered during the mass spectrometry analysis of this compound labeled peptides.

| Problem | Potential Cause(s) | Recommended Solution(s) |

| Low Labeling Efficiency | 1. Suboptimal reaction conditions (pH, temperature, time). 2. Reagent degradation. 3. Presence of interfering substances in the sample. | 1. Optimize labeling conditions. A typical starting point is a slightly basic pH (7.5-8.5) at room temperature for 1-2 hours. 2. Use freshly prepared or properly stored labeling reagent. 3. Ensure the sample is desalted and free of primary amines (e.g., Tris buffer) before labeling.[1] |

| Ambiguous Localization of the Label | 1. Non-specific binding of the reagent. 2. Isomerization or rearrangement of the label during sample preparation or MS analysis. | 1. Perform control experiments with model peptides to assess specificity. 2. Manually inspect MS/MS spectra for fragment ions that can pinpoint the modification site. Look for a series of b- or y-ions that show the characteristic mass shift. |